molecular formula C18H18N2O4S2 B12135333 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12135333
M. Wt: 390.5 g/mol
InChI Key: HDFOFKOJPSHYFW-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzothiazole ring, a methanesulfonyl group, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzothiazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenoxy Group: This can be done through a nucleophilic substitution reaction where the phenoxy group is introduced using 2,6-dimethylphenol and an appropriate leaving group.

    Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of novel polymers or as a building block for advanced materials.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-(benzothiazol-2-yl)acetamide: Lacks the methanesulfonyl group.

    2-(phenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide: Lacks the dimethyl groups on the phenoxy ring.

Uniqueness

The presence of both the methanesulfonyl group and the dimethylphenoxy moiety in 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide may confer unique chemical and biological properties, such as enhanced stability, specific binding affinity, or unique reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O4S2/c1-11-5-4-6-12(2)17(11)24-10-16(21)20-18-19-14-8-7-13(26(3,22)23)9-15(14)25-18/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI Key

HDFOFKOJPSHYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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